Ansamycin R-295
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Overview
Description
Ansamycin R-295 is a member of the ansamycin family, a class of natural compounds characterized by a cyclic structure consisting of an aromatic group and an aliphatic chain that forms a bridge between two non-adjacent positions of the aromatic moiety . Ansamycins are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ansamycin compounds typically involves the formation of 3-amino-5-hydroxybenzoic acid (AHBA) followed by backbone assembly by a hybrid nonribosomal peptide synthetase-polyketide synthase . In an engineered strain of Escherichia coli, the AHBA biosynthetic operon, the bicistronic RifA construct, and genes from Streptomyces coelicolor enable the biosynthesis of methylmalonyl-CoA . Fermentation of this strain yields intermediates such as P8 1-OG and AHBA .
Industrial Production Methods
Industrial production of ansamycin compounds often involves fermentation processes using actinomycetes like Streptomyces mediterranei . Conditions of fermentation and rifamycin production have been optimized to yield specific products, such as rifamycin B, by adding diethyl barbituric acid to the fermentation media .
Chemical Reactions Analysis
Types of Reactions
Ansamycin compounds undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ansamycins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include modified ansamycin derivatives with enhanced antibacterial and anticancer properties . For example, rifampicin, a derivative of rifamycin, is widely used for the treatment of tuberculosis .
Scientific Research Applications
Ansamycin R-295 has a wide range of scientific research applications:
Mechanism of Action
Ansamycin R-295 exerts its effects by inhibiting bacterial RNA synthesis through the formation of a complex with bacterial RNA polymerase . This inhibition prevents the transcription of essential genes, leading to bacterial cell death . In cancer cells, this compound inhibits heat shock protein 90 (Hsp90), disrupting the folding and function of multiple oncogenic proteins .
Comparison with Similar Compounds
Similar Compounds
Rifamycins: Known for their antibacterial activity against gram-positive bacteria and Mycobacterium tuberculosis.
Geldanamycin: An anticancer agent that inhibits Hsp90, similar to ansamycin R-295.
Streptovaricins: Another group of ansamycins with antibacterial properties.
Uniqueness
This compound is unique due to its dual role in inhibiting bacterial RNA synthesis and Hsp90, making it a promising candidate for both antibacterial and anticancer therapies . Its structural flexibility and ability to undergo various chemical modifications further enhance its potential for drug development .
Properties
CAS No. |
72366-48-4 |
---|---|
Molecular Formula |
C42H56N2O12 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
[(5E,15E,17Z)-11,13,25,27,31-pentahydroxy-7-methoxy-3,8,10,12,14,18,21,28-octamethyl-2,19-dioxo-22-propyl-4,32-dioxa-20,22-diazapentacyclo[21.6.2.13,29.020,24.026,30]dotriaconta-1(29),5,15,17,23(31),24,26(30),27-octaen-9-yl] acetate |
InChI |
InChI=1S/C42H56N2O12/c1-12-17-43-25(8)44-32-31(43)36(49)28-29(37(32)50)35(48)24(7)39-30(28)40(51)42(10,56-39)54-18-16-27(53-11)21(4)38(55-26(9)45)23(6)34(47)22(5)33(46)19(2)14-13-15-20(3)41(44)52/h13-16,18-19,21-23,25,27,33-34,38,46-50H,12,17H2,1-11H3/b14-13+,18-16+,20-15- |
InChI Key |
IYXVWKJNLRFRKP-JXIROOFCSA-N |
Isomeric SMILES |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(\C2=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
Canonical SMILES |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C2=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
Origin of Product |
United States |
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